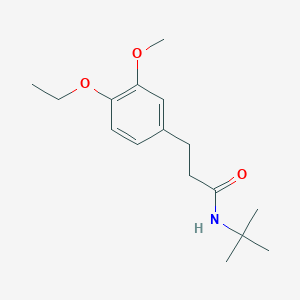![molecular formula C18H29N3O5S2 B241105 N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the covalent modification of specific amino acid residues in the target protein. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide contains a reactive sulfonamide group that can react with the amino group of lysine residues in the protein. This covalent modification can alter the function of the protein, leading to inhibition of its activity.
Biochemische Und Physiologische Effekte
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers, leading to changes in cell volume, pH, and ion homeostasis. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been shown to inhibit the activity of some enzymes, including carbonic anhydrase and ATPases. In addition, N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively study the role of these proteins in various physiological processes. However, one limitation of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its potential for off-target effects. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can react with other proteins that contain lysine residues, leading to non-specific effects. In addition, the covalent modification of lysine residues can be irreversible, making it difficult to study the reversible regulation of protein function.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research. One direction is the development of more specific and reversible inhibitors of ion channels and transporters. This would allow researchers to study the reversible regulation of protein function in a more controlled manner. Another direction is the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in the development of new anti-inflammatory and anti-tumor drugs. The specificity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide for certain proteins could be exploited to develop drugs that selectively target these proteins in disease states. Overall, the continued use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research will lead to a better understanding of ion channel and transporter function and their role in various physiological processes.
Synthesemethoden
The synthesis of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 4,4-dimethyl-1,3-thiazolidine-2,5-dione with N-(2-diethylaminoethyl)-4-chlorobenzenesulfonamide in the presence of base. The reaction produces N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a white crystalline solid with a melting point of 240-242°C. The purity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been widely used in scientific research as a tool to investigate various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been used to study the role of these ion channels and transporters in various physiological processes, including acid-base balance, cell volume regulation, and neuronal excitability.
Eigenschaften
Produktname |
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C18H29N3O5S2 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O5S2/c1-6-20(7-2)14(3)12-19-28(25,26)16-10-8-15(9-11-16)21-17(22)18(4,5)13-27(21,23)24/h8-11,14,19H,6-7,12-13H2,1-5H3 |
InChI-Schlüssel |
UKHKZNYCHLGFAH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C |
Kanonische SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)




![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)


![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)


![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)